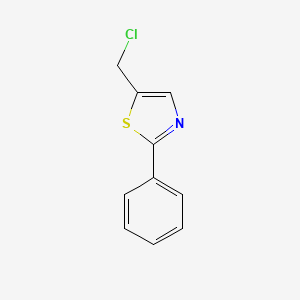

5-(Chloromethyl)-2-phenyl-1,3-thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNS/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOYGVBKFKVRAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110704-38-6 | |

| Record name | 5-(chloromethyl)-2-phenyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The 1,3 Thiazole Heterocycle: a Cornerstone in Synthesis and Design

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is a cornerstone in the design of functional molecules and is prevalent in numerous natural products, pharmaceuticals, and materials. uni.lu Its significance stems from its unique electronic properties, relative stability, and the capacity of its derivatives to engage in a wide array of biological interactions.

The thiazole (B1198619) scaffold is a key component in a variety of FDA-approved drugs, demonstrating its importance in medicinal chemistry. uni.lu Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. uni.lu The aromatic nature of the thiazole ring, arising from the delocalization of six π-electrons over the five-membered ring, provides a stable core upon which various functional groups can be installed to modulate biological activity and physical properties. uni.lu

The Halomethyl Group: a Versatile Synthetic Handle in Thiazole Chemistry

The introduction of a halomethyl group, specifically a chloromethyl (-CH₂Cl) group, onto a thiazole (B1198619) ring transforms the otherwise stable heterocycle into a versatile platform for synthetic elaboration. This functionality acts as a potent electrophilic site, making it an excellent "synthetic handle" for introducing a wide range of substituents through nucleophilic substitution reactions.

The chlorine atom in the chloromethyl group is a good leaving group, facilitating reactions with a diverse array of nucleophiles. This reactivity allows for the straightforward introduction of functionalities such as:

Amines

Thiols

Alcohols

Cyanides

Azides

This versatility is extensively exploited in the construction of molecular libraries for drug discovery and in the synthesis of agrochemicals. google.comjustia.comjustia.com Patents frequently describe the synthesis of chloromethylthiazoles as key intermediates, highlighting their industrial relevance in creating more complex, value-added products. google.comjustia.comjustia.comunifiedpatents.comgoogleapis.compatsnap.com For instance, 2-chloro-5-chloromethylthiazole (B146395) is a well-documented precursor in the preparation of neonicotinoid insecticides. patsnap.comsemanticscholar.org The reactivity of the chloromethyl group provides a reliable method for linking the thiazole core to other molecular fragments, a crucial step in molecular assembly.

Structural and Electronic Profile of 5 Chloromethyl 2 Phenyl 1,3 Thiazole

The specific arrangement of substituents in 5-(Chloromethyl)-2-phenyl-1,3-thiazole imparts distinct structural and electronic characteristics that govern its reactivity and properties.

Electronic Characteristics: The electronic nature of the molecule is a product of its constituent parts. The thiazole (B1198619) ring possesses aromatic character with significant π-electron delocalization. The phenyl group at C2 generally acts as an electron-withdrawing group through resonance, influencing the electron density distribution across the heterocyclic ring. The chloromethyl group at C5 is a key reactive site. The electron-withdrawing nature of the adjacent chlorine atom makes the methylene (B1212753) protons slightly acidic and the carbon atom highly susceptible to nucleophilic attack.

Spectroscopic analysis is crucial for the characterization of this compound. While a dedicated spectrum for this compound is not provided in the search results, typical and expected values can be inferred from closely related structures.

| Spectroscopic Technique | Feature | Predicted Chemical Shift / Value | Notes |

|---|---|---|---|

| ¹H-NMR | Thiazole-H (at C4) | ~7.5-8.0 ppm (singlet) | The precise shift is influenced by the solvent and electronic environment. |

| ¹H-NMR | -CH₂Cl (methylene protons) | ~4.7-5.0 ppm (singlet) | This region is characteristic of protons on a carbon adjacent to a chlorine atom and an aromatic ring. semanticscholar.org |

| ¹H-NMR | Phenyl-H | ~7.4-8.0 ppm (multiplets) | Protons on the phenyl ring will show complex splitting patterns. |

| ¹³C-NMR | Thiazole Ring Carbons | ~115-165 ppm | Aromatic carbons of the thiazole ring appear in this typical range. mdpi.com |

| ¹³C-NMR | -CH₂Cl (methylene carbon) | ~35-45 ppm | The carbon of the chloromethyl group is expected in the aliphatic region, shifted downfield by the chlorine. semanticscholar.org |

Research Applications and Academic Investigations

Direct Synthetic Routes to this compound

Direct synthesis aims to construct the target molecule in a highly convergent manner, where the key phenyl and chloromethyl groups are incorporated during the primary cyclization step.

While specific, optimized protocols exclusively for this compound are not extensively detailed in readily available literature, its synthesis can be confidently achieved using the well-established Hantzsch thiazole synthesis. researchgate.netsynarchive.com This reaction is a cornerstone in thiazole chemistry, involving the condensation of an α-haloketone with a thioamide. synarchive.com For the title compound, the logical precursors would be thiobenzamide (B147508) and 1,3-dichloroacetone. The reaction typically proceeds by nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

Optimization of this reaction would involve screening various solvents, temperatures, and potential catalysts to maximize yield and minimize side products. Green chemistry approaches, such as using ultrasonic irradiation or employing reusable catalysts like silica-supported tungstosilicic acid, have been successfully applied to Hantzsch syntheses for other thiazole derivatives and could be adapted for this purpose. nih.govresearchgate.net

The design of precursors is critical for ensuring the correct placement of substituents on the thiazole ring, a concept known as regioselectivity.

2-Phenyl Group Precursor : To install the phenyl group at the C2 position, thiobenzamide is the ideal precursor. The carbon atom of the thioamide group becomes the C2 atom of the resulting thiazole.

5-(Chloromethyl) Group Precursor : To achieve the 5-(chloromethyl) substitution, 1,3-dichloroacetone serves as the required three-carbon α-haloketone component.

The reaction mechanism dictates the regiochemical outcome. The sulfur atom of thiobenzamide attacks one of the chloromethyl carbons of 1,3-dichloroacetone. The subsequent cyclization, involving the thioamide's nitrogen atom attacking the ketone's carbonyl carbon, followed by dehydration, leads specifically to the formation of the 5-(chloromethyl) substituted thiazole. This predictable outcome makes the Hantzsch synthesis a powerful tool for the regioselective preparation of the title compound.

Extrapolated Synthetic Strategies from Analogous Chloromethyl Thiazoles

By examining the synthesis of related chloromethyl thiazoles, several robust strategies can be extrapolated for the preparation of this compound.

The Hantzsch synthesis is a versatile and widely used method for creating a vast array of thiazole derivatives. nih.gov The fundamental reaction involves the condensation of α-halocarbonyl compounds with thioamides or thioureas. researchgate.netnih.gov This adaptability allows for the synthesis of various phenylthiazole analogs by simply changing the precursors, providing a blueprint for synthesizing the title compound.

| Thioamide Precursor | α-Haloketone Precursor | Potential Thiazole Product | General Conditions |

|---|---|---|---|

| Thiobenzamide | 1,3-Dichloroacetone | This compound | Reflux in ethanol (B145695) or similar polar solvent |

| Thioacetamide | 1,3-Dichloroacetone | 5-(Chloromethyl)-2-methyl-1,3-thiazole | Solvent-free grinding or conventional heating |

| Thiourea (B124793) | 2-Bromoacetophenone | 2-Amino-4-phenyl-1,3-thiazole | Catalyst-free, solvent-free conditions |

| Thiobenzamide | Chloroacetone | 5-Methyl-2-phenyl-1,3-thiazole | Reflux in ethanol |

Data based on general principles of the Hantzsch thiazole synthesis. synarchive.comnih.govresearchgate.net

An alternative synthetic route involves first preparing a precursor molecule, 5-methyl-2-phenyl-1,3-thiazole , and then introducing the chlorine atom in a subsequent step. This precursor can be readily synthesized via a Hantzsch reaction between thiobenzamide and chloroacetone.

The subsequent chlorination of the C5-methyl group can be achieved using various reagents known for free-radical side-chain halogenation. The selection of the reagent and reaction conditions is crucial to ensure chlorination occurs at the methyl group rather than on the aromatic rings.

| Chlorinating Reagent | Typical Conditions | Comments |

|---|---|---|

| N-Chlorosuccinimide (NCS) | Presence of a radical initiator (e.g., AIBN or benzoyl peroxide), reflux in a non-polar solvent like CCl₄. | Commonly used for allylic and benzylic chlorination. |

| Sulfuryl Chloride (SO₂Cl₂) | Similar conditions to NCS, often initiated by light or a radical initiator. | Can be a more aggressive chlorinating agent. |

| Chlorine Gas (Cl₂) | UV light irradiation to initiate radical formation. Requires careful control. | Less selective; can lead to multiple chlorinations or ring chlorination. |

Table extrapolated from standard organic chlorination methodologies.

A well-documented industrial strategy for producing the 5-(chloromethyl)thiazole (B1295649) core involves the use of allyl isothiocyanate or its derivatives. google.comgoogle.comsemanticscholar.org This method typically involves the reaction of an allyl isothiocyanate with a chlorinating agent, such as sulfuryl chloride or chlorine gas, which induces a cyclization and chlorination cascade to form a 2-chloro-5-(chloromethyl)thiazole. google.comgoogle.comgoogleapis.com

For instance, reacting allyl isothiocyanate with sulfuryl chloride can yield 2-chloro-5-(chloromethyl)thiazole. google.com Similarly, 1,3-dichloropropene (B49464) can be converted to 3-chloro-1-propenylisothiocyanate, which upon chlorination also yields 2-chloro-5-(chloromethyl)thiazole. semanticscholar.org While this route directly produces a 2-chloro analog rather than the 2-phenyl target, it highlights a powerful method for constructing the 5-(chloromethyl)thiazole heterocycle. Adapting this strategy would require a subsequent substitution of the 2-chloro group with a phenyl group, for example, through a palladium-catalyzed cross-coupling reaction like the Suzuki or Stille coupling.

| Starting Material | Chlorinating Agent | Key Intermediate/Product | Reference |

|---|---|---|---|

| Allyl isothiocyanate | Sulfuryl chloride | 2-Chloro-5-(chloromethyl)thiazole | google.com |

| 2-Chloroallyl isothiocyanate | Chlorine | 2-Chloro-5-(chloromethyl)thiazole | googleapis.com |

| 3-Chloro-1-propenylisothiocyanate | Chlorine | 2-Chloro-5-(chloromethyl)thiazole | semanticscholar.org |

Thiourea-Mediated Approaches to Chloromethyl Thiazoles

The Hantzsch thiazole synthesis remains a cornerstone for the formation of the thiazole ring. In the context of this compound, this typically involves the condensation of thiobenzamide with a suitable three-carbon electrophilic synthon. The most direct precursor for the 5-(chloromethyl) moiety is 1,3-dichloro-2-propanone.

The reaction proceeds through the initial nucleophilic attack of the sulfur atom of thiobenzamide on the carbonyl carbon of 1,3-dichloro-2-propanone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Table 1: Hantzsch Synthesis of this compound

| Reactant 1 | Reactant 2 | Key Reaction | Product |

|---|

While this method is conceptually straightforward, the regioselectivity of the cyclization can be a significant challenge, as discussed in section 2.4.1.

Advanced Synthetic Techniques and Emerging Methodologies

To overcome the limitations of classical methods and to improve efficiency and yield, several advanced synthetic techniques have been explored for the synthesis of thiazole derivatives, which can be adapted for the preparation of this compound.

Metal-Catalyzed Approaches in Thiazole Synthesis

Metal-catalyzed cross-coupling reactions offer a powerful alternative for the synthesis of 2-phenylthiazole derivatives. One potential strategy involves the synthesis of a 5-(chloromethyl)thiazole core, followed by the introduction of the phenyl group at the 2-position via a metal-catalyzed reaction. For instance, a pre-formed 2-halo-5-(chloromethyl)thiazole could be coupled with a phenylboronic acid derivative in a Suzuki coupling reaction, or with another suitable phenylating agent.

Palladium and copper catalysts are commonly employed for such C-H arylation reactions of thiazoles. researchgate.netnih.gov These methods can offer high efficiency and a broad substrate scope. However, the direct C-H arylation at the 2-position of a pre-existing 5-(chloromethyl)thiazole would need to be selective over other positions on the thiazole ring.

Microwave-Assisted Synthesis for Chloromethyl Thiazoles

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, improving yields, and enhancing product purity. semanticscholar.orgnih.gov The Hantzsch synthesis of thiazoles, including the reaction between thiobenzamide and 1,3-dichloro-2-propanone, can be significantly expedited under microwave irradiation. The rapid and uniform heating provided by microwaves can reduce reaction times from hours to minutes. nih.gov This technique not only enhances the efficiency of the synthesis but can also minimize the formation of by-products often associated with prolonged heating. semanticscholar.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | Hours | Moderate |

Multi-Component Reactions for Thiazole Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of heterocyclic scaffolds like thiazoles. nih.govresearchgate.net A potential one-pot synthesis of this compound could be envisioned by combining thiobenzamide, an appropriate three-carbon component that can generate the chloromethyl group, and a suitable catalyst in a single step. While specific MCRs for the direct synthesis of this target molecule are not extensively documented, the principles of MCRs suggest a promising avenue for future synthetic exploration, offering advantages in terms of operational simplicity and reduced waste generation. nih.govresearchgate.net

Challenges in the Synthesis of this compound and Analogues

Despite the availability of several synthetic routes, the preparation of this compound is not without its challenges. Key issues include controlling selectivity during the core ring formation and subsequent functionalization steps.

Selectivity Issues in Chlorination and Cyclization

A primary challenge in the Hantzsch synthesis of this compound using thiobenzamide and 1,3-dichloro-2-propanone is the issue of regioselectivity. The initial nucleophilic attack of the thiobenzamide can occur at either of the two electrophilic carbon atoms bearing a chlorine atom in 1,3-dichloro-2-propanone. This can potentially lead to the formation of an isomeric byproduct, 4-(chloromethyl)-2-phenyl-1,3-thiazole.

The reaction conditions, such as solvent and temperature, can influence the regiochemical outcome of the cyclization. For instance, studies on the Hantzsch synthesis with N-monosubstituted thioureas have shown that acidic conditions can alter the regioselectivity of the reaction. rsc.org Therefore, careful optimization of the reaction parameters is crucial to selectively obtain the desired 5-(chloromethyl) isomer.

Furthermore, direct chlorination of a pre-existing 5-methyl-2-phenylthiazole (B2815521) to introduce the chloromethyl group can also present selectivity challenges. Radical chlorination conditions could lead to over-chlorination or reaction at other positions on the thiazole or phenyl rings, necessitating careful control of stoichiometry and reaction conditions to achieve the desired mono-chlorinated product.

Yield Optimization and Purification Strategies

The optimization of reaction yield and the development of effective purification strategies are critical for the efficient synthesis of this compound. Research into the Hantzsch thiazole synthesis and related compounds has identified several key parameters that can be manipulated to enhance the yield and purity of the final product.

Yield Optimization

The yield of this compound can be significantly influenced by factors such as the choice of solvent, reaction temperature, and the use of catalysts. While specific studies on this exact compound are limited, data from analogous Hantzsch syntheses provide valuable insights into potential optimization strategies.

Microwave-assisted organic synthesis has emerged as a powerful technique to improve yields and reduce reaction times. For instance, in the microwave-assisted Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with N-phenylthiourea, a maximum yield of 95% was achieved by heating at 90 °C for 30 minutes in methanol (B129727). nih.gov This suggests that microwave irradiation could be a highly effective method for the synthesis of this compound.

The choice of solvent is another critical parameter. Studies on Hantzsch syntheses have explored various solvents, with polar protic solvents like ethanol and methanol often being effective. nih.gov The use of catalysts, such as silica-supported tungstosilisic acid, has also been shown to improve yields in one-pot, multi-component Hantzsch syntheses, with reported yields ranging from 79% to 90%. mdpi.com

Table 1: Parameters for Yield Optimization in Hantzsch Thiazole Synthesis

| Parameter | Variation | Observed Effect on Yield | Reference |

| Energy Source | Conventional Heating vs. Microwave Irradiation | Microwave irradiation significantly reduces reaction time and can improve yield. | nih.gov |

| Temperature | 60-100 °C | Higher temperatures generally increase reaction rates, but can also lead to side products. Optimal temperature needs to be determined empirically. | nih.gov |

| Solvent | Methanol, Ethanol, DMF | Polar protic solvents are commonly used and often provide good yields. | nih.gov |

| Catalyst | Silica Supported Tungstosilisic Acid | Can enhance reaction rates and yields in multi-component reactions. | mdpi.com |

Purification Strategies

The purification of the crude product is essential to obtain this compound of high purity. Common impurities may include unreacted starting materials and side products from competing reactions. The primary methods for purification are distillation and recrystallization.

For the related compound, 2-chloro-5-chloromethyl-1,3-thiazole, purification by distillation has been extensively studied. To improve the efficiency of distillation and prevent thermal decomposition, various additives have been explored. One approach involves treating the crude product with a lower alcohol, such as methanol, before distillation. This process can lead to high purity and recovery without the need for a specific reflux ratio or specialized equipment. google.com Another patented method describes the distillation of crude 2-chloro-5-chloromethyl-1,3-thiazole in the presence of an oligomeric polyether, which also results in a very pure product in good yield. justia.com

Recrystallization is another effective purification technique. The choice of solvent is critical for successful recrystallization, and it is typically determined empirically by testing a range of solvents with varying polarities. This method is particularly useful for removing small amounts of impurities and obtaining a crystalline final product.

Table 2: Purification Strategies for Chloromethylthiazole Derivatives

| Purification Method | Key Parameters/Additives | Outcome | Reference |

| Distillation | Treatment with a lower alcohol (e.g., methanol) prior to distillation. | High purity and high recovery with simple equipment. | google.com |

| Distillation | Distillation in the presence of an oligomeric polyether. | Very pure product in good yield. | justia.com |

| Recrystallization | Selection of an appropriate solvent. | Removal of minor impurities and isolation of a crystalline product. | googleapis.com |

By carefully controlling the reaction conditions and employing appropriate purification techniques, it is possible to synthesize this compound with high yield and purity, making it suitable for further applications.

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom on the methyl group at the C5 position of the thiazole ring is a good leaving group, making this site highly susceptible to nucleophilic attack. This reactivity is analogous to that of benzylic halides, where the adjacent aromatic ring can stabilize developing charges during the reaction.

Mechanism and Stereochemical Considerations

Nucleophilic substitution at the chloromethyl group of this compound can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The preferred pathway is dependent on several factors, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

The SN1 mechanism involves a two-step process initiated by the slow departure of the chloride ion to form a planar thiazol-5-ylmethyl carbocation. This carbocation is stabilized by resonance with the adjacent thiazole ring. The subsequent step involves a rapid attack by the nucleophile on the carbocation from either face, which, if the carbon were chiral, would lead to a racemic mixture of products (both retention and inversion of configuration). pharmaguideline.com

Conversely, the SN2 mechanism is a one-step, concerted process where the nucleophile attacks the carbon atom from the side opposite to the leaving group. farmaciajournal.com This "backside attack" results in an inversion of the stereochemical configuration at the carbon center. Given that the carbon of the chloromethyl group is primary, the SN2 pathway is often favored, particularly with strong nucleophiles and in polar aprotic solvents, as steric hindrance is minimal. nih.govamazonaws.com

The reactivity of this benzylic-like halide is high in both SN1 and SN2 reactions due to the stabilization of the transition states. nih.govresearchgate.net The choice between the two mechanisms can be influenced by the reaction conditions. For instance, a strong, unhindered nucleophile will favor the SN2 pathway, while conditions that promote carbocation formation, such as a polar protic solvent and a weaker nucleophile, will favor the SN1 pathway.

| Mechanism | Key Features | Stereochemical Outcome |

| SN1 | Two-step process, formation of a planar carbocation, rate is dependent on substrate concentration only. | Racemization (mixture of retention and inversion). pharmaguideline.com |

| SN2 | One-step concerted process, backside attack by the nucleophile, rate is dependent on both substrate and nucleophile concentration. | Inversion of configuration. farmaciajournal.comresearchgate.net |

Derivatization to Aminomethyl, Hydroxymethyl, and Other Functionalized Thiazoles

The reactive nature of the chloromethyl group allows for the straightforward synthesis of a variety of functionalized 2-phenyl-1,3-thiazole derivatives through nucleophilic substitution.

Aminomethyl Thiazoles: Reaction of this compound with ammonia (B1221849) or primary and secondary amines can yield the corresponding aminomethyl derivatives. These reactions are typically carried out in a suitable solvent, and a base may be added to neutralize the hydrochloric acid formed during the reaction. For example, reaction with morpholine (B109124) would yield 4-((2-phenyl-1,3-thiazol-5-yl)methyl)morpholine. These aminomethylthiazoles are valuable intermediates in the synthesis of more complex molecules with potential biological activity. mdpi.comresearchgate.net

Hydroxymethyl Thiazoles: The synthesis of (2-phenyl-1,3-thiazol-5-yl)methanol (B2675098) can be achieved through the hydrolysis of this compound. This is typically accomplished by reacting the chloromethyl compound with a source of hydroxide (B78521) ions, such as sodium hydroxide in an aqueous or alcoholic medium. Another approach involves the displacement of the chloride with an acetate (B1210297) ion, followed by hydrolysis of the resulting ester. A related synthesis of (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol (B186263) has been achieved by the reduction of the corresponding ethyl ester with lithium aluminum hydride. chemicalbook.com

Other Functionalized Thiazoles: A wide range of other nucleophiles can be employed to create diverse functionalities at the 5-position. For instance, reaction with thiourea can be used to introduce a thiol group (after hydrolysis), and reaction with cyanide ions can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

| Nucleophile | Product | Functional Group Introduced |

| Ammonia (NH₃) | 2-phenyl-5-(aminomethyl)thiazole | Aminomethyl (-CH₂NH₂) |

| Primary/Secondary Amines (RNH₂/R₂NH) | N-substituted aminomethylthiazoles | Substituted aminomethyl (-CH₂NHR/-CH₂NR₂) |

| Hydroxide (OH⁻) | (2-phenyl-1,3-thiazol-5-yl)methanol | Hydroxymethyl (-CH₂OH) |

| Cyanide (CN⁻) | 2-(2-phenyl-1,3-thiazol-5-yl)acetonitrile | Cyanomethyl (-CH₂CN) |

| Thiourea followed by hydrolysis | (2-phenyl-1,3-thiazol-5-yl)methanethiol | Mercaptomethyl (-CH₂SH) |

Formation of Quaternary Salts for Further Transformations (e.g., Sommelet Reaction Precursors)

The chloromethyl group of this compound can react with tertiary amines to form quaternary ammonium (B1175870) salts. For example, reaction with trimethylamine (B31210) would yield 1,1,1-trimethyl-N-((2-phenyl-1,3-thiazol-5-yl)methyl)methanaminium chloride. These quaternary salts are stable compounds that can serve as precursors for further chemical transformations.

One such transformation is the Sommelet reaction, which converts a benzylic halide into an aldehyde. The reaction proceeds via the formation of a quaternary ammonium salt with hexamethylenetetramine (urotropine). farmaciajournal.com This salt is then hydrolyzed under acidic conditions to yield the corresponding aldehyde. In the context of this compound, this would provide a synthetic route to 2-phenyl-1,3-thiazole-5-carbaldehyde. The key steps of the Sommelet reaction are the formation of the hexamethylenetetraminium salt and its subsequent hydrolysis. researchgate.net

Reactivity of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic system, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms, as well as the C2-phenyl substituent.

Electrophilic Aromatic Substitution on the Phenyl and Thiazole Rings

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. In this compound, both the thiazole and the phenyl rings can potentially undergo EAS.

Thiazole Ring: The thiazole ring is generally considered to be electron-rich. Theoretical calculations and experimental evidence suggest that the C5 position is the most susceptible to electrophilic attack. pharmaguideline.com The sulfur atom acts as an electron-donating group, directing electrophiles to this position. If the C5 position is already substituted, as in the case of the subject compound, electrophilic attack may occur at the C4 position, although this is generally less favorable. The presence of the electron-withdrawing phenyl group at the C2 position may further deactivate the thiazole ring towards electrophilic substitution.

Phenyl Ring: The thiazole ring attached to the phenyl group at the C2 position acts as a deactivating group, directing incoming electrophiles to the meta-positions of the phenyl ring. youtube.comlibretexts.org This is due to the electron-withdrawing nature of the thiazole ring. Therefore, reactions such as nitration or halogenation would be expected to yield the 2-(3-substituted-phenyl)-1,3-thiazole derivative. For example, bromination of 2-phenylthiazole would likely yield 2-(3-bromophenyl)thiazole. researchgate.net

The regioselectivity of EAS is determined by the stability of the intermediate carbocation (the arenium ion). For the phenyl ring, attack at the meta position avoids placing the positive charge on the carbon directly attached to the deactivating thiazole substituent, resulting in a more stable intermediate. youtube.com

| Ring System | Directing Influence of Substituent | Predicted Site of Electrophilic Attack |

| Thiazole Ring | 2-Phenyl group (deactivating) | C4 (less favorable than unsubstituted C5) |

| Phenyl Ring | 2-Thiazolyl group (deactivating) | meta-positions (C3' and C5') |

Nucleophilic Attack on the Thiazole Ring (e.g., at C-2)

The thiazole ring, particularly at the C2 position, is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms. pharmaguideline.com This makes the C2 position susceptible to nucleophilic attack, especially if the thiazole ring is activated by quaternization of the nitrogen atom. pharmaguideline.com

While the C2 position of this compound is already substituted with a phenyl group, nucleophilic attack can still occur under forcing conditions, potentially leading to ring-opening or displacement of the phenyl group if a sufficiently strong nucleophile is used. More commonly, nucleophilic attack at C2 is observed in thiazolium salts, where the positive charge on the nitrogen atom further enhances the electrophilicity of the C2 carbon. The proton at the C2 position of a thiazolium salt is acidic and can be removed by a strong base to form a nucleophilic carbene, which is a key intermediate in reactions such as the benzoin (B196080) condensation.

Role of the Phenyl Substituent in Directing Reactivity

The thiazole ring itself is an electron-rich aromatic system due to the presence of sulfur and nitrogen heteroatoms. tandfonline.com The phenyl group at the C2 position is generally considered to be electron-withdrawing through an inductive effect, but it can also participate in resonance with the thiazole ring. This conjugation affects the electron density at various positions of the ring. Specifically, in the thiazole nucleus, the C2 position is the most electron-deficient, C4 is nearly neutral, and C5 is slightly electron-rich. pharmaguideline.com The phenyl group can further influence this distribution.

Substituents on the phenyl ring can significantly alter these electronic effects, thereby fine-tuning the molecule's reactivity. nih.gov

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups on the phenyl ring increase the electron density of the phenyl ring. This increased density can be delocalized onto the thiazole ring, enhancing the nucleophilicity of the heterocycle. This effect can make the C5 position more susceptible to electrophilic attack, although the primary reactive site remains the chloromethyl group. nih.gov

The interplay between the phenyl substituent and the thiazole core is a key consideration in the design of synthetic pathways and in understanding the molecule's interaction with biological targets. nih.gov

| Substituent Type on Phenyl Ring | Example | Electronic Effect | Predicted Impact on Thiazole Ring Reactivity | Predicted Impact on C5-Chloromethyl Group Reactivity |

|---|---|---|---|---|

| Electron-Donating Group (EDG) | -OCH₃, -CH₃ | Increases electron density on the thiazole ring via resonance. | Increases nucleophilicity; potentially enhances reactivity toward electrophiles. | Minor effect; may slightly decrease reactivity toward nucleophiles. |

| Electron-Withdrawing Group (EWG) | -Cl, -NO₂ | Decreases electron density on the thiazole ring via induction. | Decreases nucleophilicity; deactivates the ring toward electrophiles. | Enhances susceptibility to nucleophilic substitution. |

| Unsubstituted | -H | Acts as a mild electron-withdrawing group via induction. | Baseline reactivity for comparison. | Baseline reactivity for comparison. |

Radical Reactions and Reductive Transformations

The chemical structure of this compound contains functionalities susceptible to both radical reactions and reductive transformations, primarily centered on the chloromethyl group.

Radical Reactions: The chloromethyl group (-CH₂Cl) is a key site for radical-initiated reactions. The carbon-chlorine bond is relatively weak and can undergo homolytic cleavage upon initiation by light (photolysis) or radical initiators to form a stabilized thiazol-5-ylmethyl radical. The stability of this radical is enhanced by conjugation with the adjacent thiazole ring.

Once formed, this carbon-centered radical can participate in various propagation steps. For instance, in the presence of a suitable hydrogen atom donor, it can be converted to the corresponding 5-methyl-2-phenyl-1,3-thiazole. Alternatively, it can engage in atom transfer reactions, such as chlorine-atom abstraction from a suitable chlorine source, propagating a radical chain process. nih.gov While specific studies on this compound are limited, the principles of radical-mediated C-H functionalization and atom transfer are well-established and suggest the potential for selective transformations at the chloromethyl position. nih.gov

Reductive Transformations: The thiazole ring is generally stable to many reducing agents, including catalytic hydrogenation with platinum and metal reductions in acidic media. pharmaguideline.com However, reduction with Raney nickel can lead to desulfurization and subsequent degradation of the ring. pharmaguideline.com

The most common reductive transformation for this molecule involves the chloromethyl group. This group can be readily reduced to a methyl group (-CH₃) using various reducing agents. Common methods include:

Catalytic hydrogenation (e.g., H₂, Pd/C).

Metal-based reductions (e.g., Zinc in acetic acid).

Hydride reagents (e.g., Sodium borohydride (B1222165) in a polar aprotic solvent), although these are more typically used for carbonyl reductions, they can reduce activated alkyl halides.

These reductive processes are valuable for converting the reactive chloromethyl "handle" into a more stable methyl group after it has been used for synthetic modifications.

Cycloaddition Reactions Involving the Thiazole Moiety

The thiazole ring, as a five-membered heterocycle with two double bonds, can participate in cycloaddition reactions, although its aromatic character can make it less reactive than non-aromatic dienes or dipolarophiles. The presence of the 2-phenyl and 5-chloromethyl substituents influences the electronic and steric nature of the diene system within the ring, affecting its reactivity in such transformations. Thiazole can undergo various cycloaddition reactions. researchgate.net

[2+2] Photocycloaddition: Thiazole derivatives, particularly activated ones like (Z)-4-aryliden-5(4H)-thiazolones, have been shown to undergo [2+2] photocycloaddition reactions upon irradiation with light, leading to the formation of dispirocyclobutane structures. acs.org This type of reaction involves the exocyclic C=C bond rather than the internal ring bonds.

1,3-Dipolar Cycloadditions: Thiazolium salts can act as precursors to azomethine ylides, which are 1,3-dipoles. These can then undergo [3+2] cycloaddition reactions with various electron-deficient alkenes or alkynes (dipolarophiles) to construct new five-membered rings fused to the thiazole core. rsc.orgresearchgate.net This provides a pathway to complex polycyclic heterocyclic systems.

Diels-Alder Type Reactions ([4+2] Cycloaddition): Thiazole derivatives can, under certain conditions, act as dienes in Diels-Alder reactions. For instance, reactions of arylidenerhodanines (which contain a thiazolidine-dione moiety) with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or N-phenylmaleimide can proceed under microwave irradiation to yield cycloaddition products, forming fused ring systems like pyrano[2,3-d]thiazoles. researchgate.net The reactivity in these cases often depends on the specific substitution pattern that may reduce the aromatic stabilization of the thiazole ring or activate it for cycloaddition.

| Reaction Type | Thiazole Component Role | Reactant Partner | Product Type | Reference Example |

|---|---|---|---|---|

| [2+2] Photocycloaddition | Alkene component (exocyclic C=C) | Another thiazolone molecule | Dispirocyclobutane | (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones acs.org |

| [3+2] Cycloaddition | 1,3-Dipole (from thiazolium salt) | Electron-deficient alkenes/alkynes | Hydropyrrolo-thiazoles | Thiazolium salts with electron-deficient 2-π components rsc.org |

| [4+2] Diels-Alder | Diene | Dienophiles (e.g., DMAD, maleimides) | Fused bicyclic systems (e.g., pyrano[2,3-d]thiazoles) | Arylidenerhodanines with DMAD researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive understanding of the molecular structure can be achieved.

Proton NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. In this compound, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.22–8.90 ppm. nih.gov The proton on the thiazole ring (H-4) is expected to resonate as a singlet, with its chemical shift influenced by the substituents on the ring. The chloromethyl protons (-CH₂Cl) are characteristically found further downfield due to the electron-withdrawing effect of the chlorine atom, typically appearing as a singlet.

For derivatives of 2-phenyl-1,3-thiazole, the substitution pattern on the phenyl ring will influence the chemical shifts and coupling patterns of the aromatic protons. For instance, a para-substituted phenyl ring will often exhibit two distinct doublets. The coupling constants (J values) between adjacent protons provide valuable information about their dihedral angles and connectivity.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.22–8.90 | m | - |

| Thiazole-H4 | Varies | s | - |

| -CH₂Cl | Varies | s | - |

| Note: 'm' denotes a multiplet and 's' denotes a singlet. Chemical shifts are approximate and can vary based on the solvent and specific derivative. |

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. In this compound, the carbon atoms of the phenyl ring, the thiazole ring, and the chloromethyl group will each have characteristic chemical shifts.

The C-2 carbon of the thiazole ring, being attached to both a nitrogen and a sulfur atom and part of an aromatic system, typically appears significantly downfield. The C-4 and C-5 carbons of the thiazole ring will also have distinct chemical shifts, with the C-5 carbon being influenced by the attached chloromethyl group. The carbon of the chloromethyl group will be found in the aliphatic region of the spectrum, shifted downfield by the electronegative chlorine atom. For a related compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the thiazole carbon signals were observed at δ 169.6, 168.2, and 154.4 ppm. nih.gov

| Carbon | Chemical Shift (δ, ppm) |

| Thiazole C2 | ~165-170 |

| Thiazole C4 | ~130-145 |

| Thiazole C5 | ~125-140 |

| Phenyl C (ipso) | ~130-135 |

| Phenyl C (ortho, meta, para) | ~125-130 |

| -CH₂Cl | ~40-50 |

| Note: Chemical shifts are approximate and can vary based on the solvent and specific derivative. |

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule, which is crucial for unambiguous structural assignment. nih.govsigmaaldrich.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For derivatives of this compound, COSY spectra would show correlations between adjacent protons on the phenyl ring, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments show direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). sdsu.eduyoutube.com For example, the signal for the thiazole H-4 proton would correlate with the signal for the C-4 carbon, and the chloromethyl protons would correlate with the chloromethyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The IR spectrum of this compound and its derivatives would exhibit characteristic absorption bands.

Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. tsijournals.com The C=C and C=N stretching vibrations of the aromatic phenyl and thiazole rings are expected to appear in the 1600-1400 cm⁻¹ region. cdnsciencepub.comresearchgate.net The C-H bending vibrations of the aromatic rings can also be observed. The presence of the C-Cl bond in the chloromethyl group would give rise to a stretching vibration in the fingerprint region, typically around 800-600 cm⁻¹.

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| C=C (Aromatic) | Stretching | 1600-1585 |

| C=N (Thiazole) | Stretching | ~1500-1400 |

| -CH₂- | Scissoring | ~1465 |

| C-Cl | Stretching | ~800-600 |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would also show the characteristic vibrations of the aromatic rings and the C-Cl bond. researchgate.net The symmetric vibrations of the phenyl and thiazole rings are often more prominent in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound through the analysis of its fragmentation patterns. Under electron impact (EI) ionization, the molecule is expected to form a molecular ion (M⁺˙) corresponding to its molecular formula, C₁₀H₈ClNS. This molecular ion peak would be accompanied by a characteristic M+2 peak of approximately one-third the intensity, which is indicative of the presence of the ³⁷Cl isotope.

The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the labile chloromethyl group and subsequent decomposition of the heterocyclic core. chemguide.co.uk The energetic instability of the initial molecular ion leads to the formation of various smaller, charged fragments. chemguide.co.uk

One of the primary fragmentation events is the loss of a chlorine radical (·Cl) to form a stable benzyl-type cation. Another significant pathway involves the cleavage of the C-C bond between the thiazole ring and the chloromethyl group, resulting in the loss of a ·CH₂Cl radical. Further fragmentation can involve the rupture of the thiazole ring itself, a process observed in the mass spectral analysis of various thiazole derivatives. researchgate.netresearchgate.net These fragmentation processes provide valuable information for confirming the compound's structure.

Expected Fragmentation Pathways for this compound

| Fragment Ion (Structure) | m/z (for ³⁵Cl) | Proposed Origin |

|---|---|---|

| [C₁₀H₈ClNS]⁺˙ | 209 | Molecular Ion (M⁺˙) |

| [C₁₀H₈NS]⁺ | 174 | [M-Cl]⁺ |

| [C₉H₆NS]⁺ | 160 | [M-CH₂Cl]⁺ |

| [C₇H₅S]⁺ | 121 | Phenylthiirene cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

X-ray Diffraction Analysis for Solid-State Molecular Geometry

While a specific single-crystal X-ray diffraction study for this compound was not identified in the surveyed literature, extensive structural information can be inferred from the analysis of closely related compounds. Crystallographic studies on derivatives such as 2-chloro-5-(chloromethyl)-1,3-thiazole and various 2-phenyl-thiazoles provide a robust framework for understanding the expected solid-state geometry, bond parameters, and intermolecular interactions of the title compound. researchgate.netkayseri.edu.tr

The molecular geometry of the chloromethylthiazole moiety can be reliably predicted based on high-quality diffraction data from analogous structures. The crystal structure of 2-chloro-5-(chloromethyl)-1,3-thiazole, for instance, reveals typical bond lengths and angles for this heterocyclic system. researchgate.net The bond distances within the thiazole ring indicate partial electron delocalization. The C-Cl bond of the chloromethyl group and the internal angles of the thiazole ring are consistent with standard values for sp³ and sp² hybridized carbons, respectively. researchgate.net

Representative Bond Lengths and Angles from the Analogous Compound 2-chloro-5-(chloromethyl)-1,3-thiazole. researchgate.net

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

|---|---|---|---|

| S1—C2 | 1.725 (3) Å | C5—S1—C2 | 91.5 (2) ° |

| S1—C5 | 1.713 (4) Å | N3—C2—S1 | 114.7 (2) ° |

| N3—C2 | 1.306 (4) Å | C2—N3—C4 | 109.9 (3) ° |

| N3—C4 | 1.378 (4) Å | C5—C4—N3 | 115.1 (3) ° |

| C4—C5 | 1.359 (5) Å | C4—C5—S1 | 108.8 (3) ° |

| C5—C(CH₂) | 1.492 (5) Å | S1—C5—C(CH₂) | 125.7 (3) ° |

Structural analyses of related compounds consistently show that the 1,3-thiazole ring is essentially planar. researchgate.net In the crystal structure of 2-chloro-5-(chloromethyl)thiazole, the maximum deviation from the mean plane of the thiazole ring is negligible. researchgate.net For this compound, a key conformational parameter is the dihedral angle between the planar thiazole ring and the attached phenyl ring. In the related structure of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the dihedral angle between the thiazole and the 2-position chlorophenyl ring is 13.12 (14)°. kayseri.edu.tr This suggests a near-coplanar arrangement, which allows for some degree of π-conjugation between the two aromatic systems. The chloromethyl group is expected to be positioned out of the thiazole plane. researchgate.net

The crystal packing of this compound would be governed by a network of weak intermolecular interactions. Given the absence of strong hydrogen bond donors, the packing is likely dominated by van der Waals forces and other weak interactions. researchgate.net In the crystal structure of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the molecules are linked by C-H···π interactions to form a three-dimensional network. kayseri.edu.tr Hirshfeld surface analysis of this analog revealed that H···H (39.2%) and H···C/C···H (25.2%) contacts are the most significant contributors to the crystal packing. kayseri.edu.tr Significant π–π stacking interactions between thiazole or phenyl rings are not always observed and depend on the specific substituents and packing arrangement. kayseri.edu.tr

Computational and Theoretical Studies of 5 Chloromethyl 2 Phenyl 1,3 Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is widely used to investigate the electronic structure and reactivity of heterocyclic compounds. DFT calculations for thiazole (B1198619) derivatives typically employ functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311++G(d,p) to model the system's electronic properties. kbhgroup.innih.gov

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For 5-(Chloromethyl)-2-phenyl-1,3-thiazole, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible electronic energy.

A key structural parameter for this molecule is the dihedral angle between the planes of the thiazole and phenyl rings. Studies on similar structures, such as 2-phenyl-1,3-benzothiazole derivatives, show that these rings are often not coplanar. For instance, in 5-Chloro-2-phenyl-1,3-benzothiazole, the dihedral angle between the benzothiazole (B30560) and phenyl rings was found to be 7.11(8)°. nih.govresearchgate.net Similarly, for 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the dihedral angles between the central thiazole ring and its attached chlorophenyl and phenyl rings were 13.12(14)° and 43.79(14)°, respectively. nih.gov This twist is a result of steric hindrance between hydrogen atoms on the two rings.

Conformational analysis further explores the molecule's potential shapes by rotating flexible bonds, such as the C-C bond connecting the chloromethyl group to the thiazole ring. By calculating the energy at each rotational step, a potential energy surface can be generated, identifying the most stable conformer (global minimum) and other low-energy conformers (local minima). ethz.chnih.gov These calculations are crucial as the molecule's conformation can significantly influence its reactivity and interaction with other molecules.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. uomphysics.netnih.gov In studies of various thiazole derivatives, the HOMO is often distributed over the electron-rich thiazole ring and the phenyl group, while the LUMO's location can vary depending on the substituents. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a quantitative basis for predicting chemical behavior. researchgate.netbohrium.com

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

This table outlines the definitions and formulas for key global reactivity descriptors calculated from frontier orbital energies.

The distribution of electrons within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. A Molecular Electrostatic Potential (MEP) map is a visual representation of this charge distribution, mapped onto the molecule's electron density surface. researchgate.net

MEP maps use a color scale to indicate electrostatic potential:

Red: Regions of most negative potential (electron-rich), which are susceptible to electrophilic attack. These are often found around heteroatoms with lone pairs, like the nitrogen and sulfur atoms in the thiazole ring. uomphysics.net

Blue: Regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring, making them sites for interaction with electrophiles. The area around the hydrogen atoms and potentially the carbon of the chloromethyl group would exhibit positive potential, indicating sites for nucleophilic attack. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of synthesized compounds. DFT calculations can simulate ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies.

Theoretical NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated values are often in good agreement with experimental data, helping to assign specific peaks to individual atoms in the molecule. researchgate.net

Similarly, the vibrational frequencies corresponding to IR absorption bands can be calculated. These calculations predict the positions of characteristic peaks, such as C-H, C=N, and C-S stretching and bending modes. tsijournals.com It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the theoretical method and the neglect of anharmonicity, which improves the correlation with experimental spectra. kbhgroup.innih.gov

Table 2: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies for a Phenylthiazole Moiety

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3060 | 3075 |

| C=N Ring Stretch | 1550 | 1546 |

| C-S Ring Stretch | 850 | 845 |

| C-Cl Stretch | 710 | 705 |

This table provides an illustrative example of how calculated vibrational frequencies compare to experimental values for functional groups present in the target molecule, based on data from similar compounds.

Theoretical Insights into Reaction Mechanisms and Transition State Analysis

DFT calculations are a powerful tool for elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. This involves identifying and calculating the energies of reactants, intermediates, transition states, and products. nih.gov

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. wikipedia.org Computational methods like the synchronous transit-guided quasi-Newton (STQN) approach can locate these transition states. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

For this compound, theoretical studies could investigate nucleophilic substitution reactions at the chloromethyl group. Calculations would model the approach of a nucleophile, the formation of a transition state complex, and the departure of the chloride leaving group. By comparing the activation energies for different possible pathways, the most favorable mechanism can be determined. nih.gov For instance, a study on the reaction of 2-bromomethyl-1,3-thiaselenole with a thiol nucleophile successfully mapped a complex, multi-step pathway involving different reactive centers and intermediates. nih.gov

Structure-Property Relationship Studies from a Theoretical Perspective

For this compound, theoretical studies could explore how substituting the phenyl ring with various electron-donating or electron-withdrawing groups would impact the molecule's electronic properties. For example, adding an electron-withdrawing group (like -NO₂) to the phenyl ring would be expected to lower the HOMO and LUMO energies and potentially increase the molecule's electrophilicity. bohrium.com Conversely, an electron-donating group (like -OCH₃) would raise the HOMO energy, making the molecule a better electron donor. mdpi.com

These theoretical investigations can predict how structural changes affect the HOMO-LUMO gap, charge distribution, and reactivity descriptors. This knowledge is crucial for designing new thiazole derivatives with tailored electronic, optical, or biological properties, providing a rational basis for synthetic efforts. mdpi.com

Applications of 5 Chloromethyl 2 Phenyl 1,3 Thiazole As a Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds Incorporating the Thiazole (B1198619) Moiety

The inherent reactivity of the chloromethyl group is central to the utility of 5-(Chloromethyl)-2-phenyl-1,3-thiazole in building intricate molecular architectures. This functional group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions to introduce diverse functionalities or to initiate cyclization cascades for the formation of fused heterocyclic systems.

The synthesis of polysubstituted thiazoles is a cornerstone of medicinal chemistry, as the substitution pattern on the thiazole ring profoundly influences biological activity. dergipark.org.tr this compound is an excellent precursor for creating derivatives at the 5-position. The chlorine atom can be displaced by a variety of nucleophiles, including amines, thiols, alcohols, and carbanions, thereby introducing a wide range of substituents.

Furthermore, this building block is instrumental in synthesizing fused thiazole systems. Through intramolecular or intermolecular reactions, the chloromethyl group can react with another functional group, either on a pre-attached side chain or on a separate reagent, to form new rings fused to the thiazole core. This approach is analogous to established methods like the Hantzsch thiazole synthesis, which is a classic method for forming the thiazole ring itself. researchgate.neteurekaselect.com For instance, reaction with a dinucleophilic species can lead to the formation of bicyclic systems like thiazolo[5,4-d]thiazoles or other related fused heterocycles. mdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions for Derivatization

| Nucleophile | Reagent Example | Resulting C5-Substituent | Product Class |

| Amine | Aniline | -CH₂-NH-Ph | Aminomethylthiazole |

| Thiol | Thiophenol | -CH₂-S-Ph | Thioether |

| Alkoxide | Sodium Methoxide | -CH₂-OCH₃ | Methoxyether |

| Cyanide | Sodium Cyanide | -CH₂-CN | Thiazolylacetonitrile |

| Azide | Sodium Azide | -CH₂-N₃ | Azidomethylthiazole |

Modular synthesis relies on the use of well-defined building blocks that can be systematically combined to create a library of complex molecules. This compound is an ideal module for such strategies. The 2-phenylthiazole (B155284) core acts as a rigid scaffold, while the chloromethyl group serves as a reliable and predictable point of attachment for other molecular fragments.

This "plug-and-play" characteristic allows chemists to rapidly generate a multitude of analogues by varying the nucleophile that reacts with the chloromethyl group. This approach is highly efficient for exploring structure-activity relationships (SAR) in drug discovery, where slight modifications to a lead compound can result in significant changes in biological activity. eurekaselect.com The synthesis of diverse libraries of thiazole derivatives for screening purposes is thus greatly facilitated by the predictable reactivity of this intermediate. researchgate.net

Precursor to Agrochemical and Specialty Chemical Intermediates

The 1,3-thiazole ring is a key structural motif in a number of commercially important agrochemicals, particularly fungicides and insecticides. ccspublishing.org.cn These compounds often function by inhibiting specific enzymes in pests or pathogens. The unique electronic properties and steric profile of the thiazole ring contribute to its ability to bind effectively to these biological targets.

This compound serves as a valuable intermediate for the synthesis of these agrochemicals. The chloromethyl group allows for the facile introduction of side chains and other functional groups that are essential for pesticidal activity. For example, it can be used to synthesize analogues of piperidinyl thiazole isoxazoline fungicides, a class known for high efficacy against oomycete plant pathogens. ccspublishing.org.cn The compound 2-chloro-5-chloromethylthiazole (B146395) is a known key intermediate in the synthesis of neonicotinoid insecticides, highlighting the industrial relevance of the chloromethylthiazole scaffold. unifiedpatents.comgoogle.com By modifying the synthetic route to incorporate a phenyl group at the 2-position, this compound could be employed to create novel agrochemical candidates with potentially different target specificities or improved properties.

Role in the Development of New Organic Materials (e.g., from an optoelectronic perspective)

Thiazole-containing compounds are increasingly being explored for applications in materials science, particularly in the field of organic electronics. Heterocyclic aromatic compounds, including thiazoles, can be incorporated into conjugated systems to create organic semiconductors, dyes, and sensors. The thiazole ring can enhance the π-conjugation and influence the electronic properties of the material.

Derivatization for Pharmacological Research (focused on synthetic design of libraries)

The 1,3-thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of FDA-approved drugs and biologically active agents. dergipark.org.trmdpi.com Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.govnih.govmdpi.com The design and synthesis of libraries of novel thiazole derivatives are therefore a major focus of pharmacological research.

This compound is an ideal starting point for generating such libraries. Its defined structure allows for systematic modification, primarily through substitution at the chloromethyl position. This enables the creation of a large number of structurally related compounds where one part of the molecule is varied while the core scaffold remains constant. This approach is fundamental to identifying lead compounds and optimizing their pharmacological profiles. researchgate.netnih.gov

Table 2: Representative Thiazole Derivatives and Their Associated Biological Activities

| Thiazole Derivative Class | Associated Pharmacological Activity | Reference |

| 2-Aminothiazoles | Antimicrobial, Anticancer | researchgate.net |

| Thiazolyl-hydrazones | Anticancer, Anticonvulsant | mdpi.com |

| Thiazole-4-sulfonamides | Anticancer | researchgate.net |

| Thiazole-based Chalcones | Antimicrobial, 5-LOX inhibitors | acs.org |

| Phenylthiazole derivatives | Anti-proliferative | mdpi.com |

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The design of effective thiazole-based drugs relies on understanding the key pharmacophoric features of the thiazole scaffold. acs.orgacs.org

Based on numerous studies, several design principles for thiazole-based pharmacophores have been established:

Hydrophobic Core : The phenyl group at the 2-position often serves as a crucial hydrophobic feature, interacting with non-polar pockets in the target protein. nih.gov

Hydrogen Bond Acceptor : The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, forming a key interaction with the biological target. nih.gov

Substituent Diversity : The substituents at the 4 and 5-positions of the thiazole ring are critical for modulating potency and selectivity. The C5 position, accessed via the chloromethyl group of the parent compound, can be functionalized to introduce hydrogen bond donors, acceptors, or other groups to optimize binding affinity and pharmacokinetic properties. nih.govresearchgate.net Lipophilic properties of di-substituted thiazoles can enhance transport through biological membranes. acs.org

By applying these principles, medicinal chemists can rationally design libraries of compounds derived from this compound to maximize the potential for discovering new and effective therapeutic agents.

Synthetic Strategies for Diverse Thiazole Libraries

The compound this compound serves as a pivotal starting material for the generation of diverse thiazole libraries. Its utility stems from the presence of a highly reactive chloromethyl group at the 5-position of the thiazole ring. This functional group is an excellent electrophilic site, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide array of chemical moieties, enabling the systematic development of extensive compound libraries for various research applications, particularly in drug discovery and materials science.

The primary synthetic strategy for diversifying the this compound core involves the displacement of the chloride ion by a variety of nucleophiles. The carbon atom of the chloromethyl group is electron-deficient due to the electron-withdrawing effect of the adjacent chlorine atom, facilitating attack by electron-rich species. This reaction is a versatile and efficient method for creating new carbon-carbon and carbon-heteroatom bonds. quinoline-thiophene.com

Researchers can employ a range of nucleophiles to construct a library of derivatives. For instance:

Amines (primary and secondary): Reaction with various amines leads to the formation of aminomethylthiazole derivatives. This introduces basic nitrogen atoms and allows for the incorporation of different alkyl or aryl substituents.

Thiols: Thiolates react readily to form thioether linkages, yielding 5-(alkylthiomethyl)- or 5-(arylthiomethyl)-2-phenyl-1,3-thiazoles.

Alcohols and Phenols: In the presence of a base, alkoxides and phenoxides can displace the chloride to form ether derivatives.

Carboxylates: Reaction with carboxylate salts can be used to generate ester-containing thiazole derivatives.

Other Nucleophiles: A variety of other nucleophiles, such as azides, cyanides, and carbanions, can also be utilized to further expand the chemical diversity of the resulting library.

The selection of the nucleophile is the key determinant of the final product's structure and properties. By systematically reacting the parent compound with a pre-selected set of diverse nucleophiles, often in a parallel synthesis format, large libraries of novel thiazole derivatives can be rapidly assembled. These libraries are invaluable for structure-activity relationship (SAR) studies, where the impact of different substituents on a molecule's biological activity is investigated.

The table below illustrates representative synthetic transformations using this compound to generate a diverse library of thiazole derivatives.

Table 1: Representative Synthetic Transformations for Thiazole Library Generation

| Nucleophile | Reagent Example | Product Class | Potential Application Area |

|---|---|---|---|

| Primary Amine | Aniline | 5-(Anilinomethyl)-2-phenyl-1,3-thiazole | Medicinal Chemistry |

| Secondary Amine | Piperidine | 5-(Piperidin-1-ylmethyl)-2-phenyl-1,3-thiazole | Agrochemicals |

| Thiol | Thiophenol | 5-(Phenylthiomethyl)-2-phenyl-1,3-thiazole | Materials Science |

| Alkoxide | Sodium methoxide | 5-(Methoxymethyl)-2-phenyl-1,3-thiazole | Synthetic Intermediates |

| Phenoxide | Sodium phenoxide | 5-(Phenoxymethyl)-2-phenyl-1,3-thiazole | Fine Chemicals |

This strategic approach, leveraging the reactivity of the chloromethyl group, positions this compound as a valuable and versatile building block for the efficient construction of diverse chemical libraries.

Future Perspectives in the Research of 5 Chloromethyl 2 Phenyl 1,3 Thiazole

Development of Sustainable and Atom-Economical Synthetic Pathways

Future synthetic strategies for 5-(chloromethyl)-2-phenyl-1,3-thiazole will increasingly prioritize sustainability and efficiency. The principles of green chemistry are expected to become central to the development of new synthetic routes, moving away from traditional methods that may involve hazardous reagents or generate significant waste.

Key research directions will likely include:

Multi-component Reactions (MCRs): One-pot MCRs, such as variations of the Hantzsch thiazole (B1198619) synthesis, will be further explored to construct the thiazole core with high atom economy. researchgate.net These reactions combine three or more reactants in a single step, minimizing intermediate isolation, purification steps, and solvent usage.

Green Solvents: Research will focus on replacing conventional volatile organic solvents with more environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. bepls.com The use of water as a solvent in the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has already shown promise. bepls.com

Energy-Efficient Methods: Microwave-assisted and ultrasound-mediated syntheses are expected to gain more traction. nih.gov These techniques can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. nih.gov

Waste Reduction: The development of catalytic cycles that minimize the formation of stoichiometric byproducts is a critical goal. This aligns with the principle of atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product.

| Synthesis Strategy | Key Advantages | Relevant Research Area |

| Multi-component Reactions | High atom economy, reduced steps, less waste. researchgate.net | One-pot synthesis of thiazole derivatives. researchgate.net |

| Green Solvents (e.g., Water, PEG) | Reduced environmental impact, improved safety. bepls.com | Environmentally benign synthesis protocols. bepls.com |

| Microwave/Ultrasound Irradiation | Faster reaction times, higher yields, energy efficiency. nih.gov | Energy-efficient organic synthesis. nih.gov |

Catalyst Discovery and Engineering for Enhanced Transformations

The discovery and engineering of novel catalysts are paramount for achieving higher efficiency, selectivity, and broader substrate scope in the synthesis and functionalization of this compound.

Future research in catalysis will likely focus on:

Heterogeneous Catalysts: The development of solid-supported catalysts, such as silica-supported tungstosilisic acid, offers significant advantages in terms of easy separation, reusability, and reduced contamination of the product. researchgate.net This approach is both cost-effective and environmentally friendly. researchgate.net

Nanocatalysts: Nanomaterials as catalysts are gaining attention due to their high surface-area-to-volume ratio, which can lead to enhanced catalytic activity and selectivity. researchgate.net Research into nanocatalysts could provide highly efficient routes for thiazole synthesis. researchgate.net

Metal-Catalyzed Cross-Coupling: Advanced palladium or copper-catalyzed cross-coupling reactions will be crucial for the functionalization of the thiazole core. nih.gov These methods allow for the precise introduction of various substituents, enabling the creation of diverse molecular libraries for screening purposes. nih.gov Engineering catalysts for C-H activation directly on the thiazole ring is a particularly promising avenue for atom-economical functionalization.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a growing field. Future work may explore enzymatic routes to produce chiral thiazole derivatives with high enantioselectivity, a critical aspect for pharmaceutical applications.

Integration with Flow Chemistry and Automated Synthesis Technologies

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in the production of fine chemicals and pharmaceuticals, including thiazole derivatives. mtak.husci-hub.se These technologies offer enhanced control over reaction parameters, improved safety, and scalability. sci-hub.se

Key prospects in this area include:

Multistep Flow Synthesis: Designing telescoped, multistep flow systems where intermediates are generated and consumed in a continuous stream without isolation is a major goal. mtak.hunih.gov This has been successfully demonstrated for the synthesis of other complex thiazole-containing molecules and could be adapted for this compound derivatives. nih.gov

High-Throughput Screening: Automated platforms can be used to rapidly synthesize and screen libraries of this compound analogues by varying substituents. figshare.com This accelerates the discovery of compounds with desired biological activities or material properties.

Improved Safety and Scalability: Flow reactors, with their small reaction volumes and high surface-to-volume ratios, allow for excellent heat and mass transfer. This enables the safe use of highly reactive intermediates and exothermic reactions, which can be difficult to control in traditional batch reactors, and facilitates seamless scaling from laboratory to industrial production. sci-hub.se

| Technology | Advantages for Thiazole Synthesis | Future Application |

| Flow Chemistry | Enhanced safety, better process control, scalability, reduced reaction times. sci-hub.senih.gov | Multistep, telescoped synthesis of complex derivatives. mtak.hu |

| Automated Synthesis | High-throughput synthesis, rapid library generation, efficient optimization. figshare.com | Accelerated drug discovery and materials science. figshare.com |

Exploration of Unconventional Reactivity Modes